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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the preclinical characterization of CEP-28122, a potent

and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). This document provides a

comprehensive overview of its mechanism of action, its effects on various ALK fusion proteins,

detailed experimental methodologies, and a summary of its anti-tumor activity in preclinical

models.

Core Mechanism of Action
CEP-28122 is a diaminopyrimidine derivative that acts as a highly potent, selective, and orally

bioavailable inhibitor of ALK.[1] Its primary mechanism of action is the inhibition of ALK's

intrinsic tyrosine kinase activity.[2][3] This is achieved by blocking the phosphorylation of ALK

and its downstream substrates, thereby disrupting the oncogenic signaling cascades driven by

constitutively active ALK fusion proteins.[1][2]

Signaling Pathway Inhibition
CEP-28122 has been shown to effectively suppress the phosphorylation of key downstream

effectors of ALK signaling. In cell-based assays, treatment with CEP-28122 leads to a

substantial reduction in the phosphorylation of STAT3, Akt, and ERK1/2, crucial nodes in

pathways that promote cell proliferation, survival, and growth.
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Caption: CEP-28122 inhibits ALK fusion protein autophosphorylation.

In Vitro Efficacy
CEP-28122 demonstrates potent inhibitory activity against recombinant ALK and various ALK

fusion proteins expressed in cancer cell lines.

Enzyme Inhibition and Cellular Potency
The following table summarizes the inhibitory concentrations (IC50) of CEP-28122.
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Target Assay Type IC50 (nM) Reference

Recombinant ALK
Time-Resolved

Fluorescence
1.9 [1]

NPM-ALK (Sup-M2

cells)

Cellular

Phosphorylation
~10 [1]

EML4-ALK (NCI-

H2228 cells)

Cellular

Phosphorylation
~30 [1]

Full-length ALK (NB-1

cells)

Cellular

Phosphorylation
~30 [1]

Effects on Cell Viability and Proliferation
CEP-28122 induces concentration-dependent growth inhibition and cytotoxicity in ALK-positive

cancer cell lines.
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Cell Line Cancer Type
ALK
Fusion/Status

IC50 (nM) Reference

Sup-M2

Anaplastic

Large-Cell

Lymphoma

NPM-ALK 18 [1]

Karpas-299

Anaplastic

Large-Cell

Lymphoma

NPM-ALK 25 [1]

NCI-H2228
Non-Small Cell

Lung Cancer
EML4-ALK 35 [1]

NCI-H3122
Non-Small Cell

Lung Cancer
EML4-ALK 40 [1]

NB-1 Neuroblastoma
ALK

Amplification
28 [1]

SH-SY5Y Neuroblastoma ALK (F1174L) 32 [1]

NB-1643 Neuroblastoma ALK (R1275Q) 45 [1]

NB-1691 Neuroblastoma ALK-negative >1000 [1]

In Vivo Antitumor Activity
Oral administration of CEP-28122 leads to significant, dose-dependent antitumor activity in

mouse xenograft models of ALK-positive human cancers.

Xenograft Model Efficacy
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Tumor Model Cancer Type
Dosing
Regimen (oral,
twice daily)

Outcome Reference

Sup-M2

Anaplastic

Large-Cell

Lymphoma

30 mg/kg
Tumor

regression
[1]

Sup-M2

Anaplastic

Large-Cell

Lymphoma

55 or 100 mg/kg

(4 weeks)

Sustained tumor

regression (>60

days post-

treatment)

[3]

NCI-H2228
Non-Small Cell

Lung Cancer

30 and 55 mg/kg

(12 days)

Tumor

regression
[1]

NCI-H3122
Non-Small Cell

Lung Cancer

55 mg/kg (12

days)

Tumor stasis and

partial regression
[1]

Primary Human

ALCL

Anaplastic

Large-Cell

Lymphoma

55 or 100 mg/kg

(2 weeks)

Sustained tumor

regression (>60

days post-

treatment)

[3]

HCT-116 (ALK-

negative)
Colon Carcinoma 10 and 30 mg/kg

No significant

antitumor activity
[1]

Experimental Protocols
Recombinant ALK Kinase Assay
This assay quantifies the ability of CEP-28122 to inhibit the enzymatic activity of recombinant

ALK.
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1. Coat 96-well plate with
recombinant PLC-γ/GST substrate

2. Add reaction mix:
- 20 mmol/L HEPES, pH 7.2

- 1 µmol/L ATP
- 5 mmol/L MnCl2

- 0.1% BSA
- 2.5% DMSO

- CEP-28122 (various concentrations)

3. Add recombinant GST-ALK (30 ng/mL)

4. Incubate for 15 min at 37°C

5. Add Eu-N1–labeled
PT66 antibody for detection

6. Incubate for 1 hour at 37°C

7. Add enhancement solution

8. Measure time-resolved fluorescence

Click to download full resolution via product page

Caption: Workflow for the in vitro recombinant ALK kinase assay.
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Protocol Details:

96-well microtiter plates were coated with 10 µg/mL of recombinant human PLC-γ/GST

substrate.

A kinase reaction mixture was added, consisting of 20 mmol/L HEPES (pH 7.2), 1 µmol/L

ATP, 5 mmol/L MnCl2, 0.1% bovine serum albumin (BSA), 2.5% dimethyl sulfoxide, and

varying concentrations of CEP-28122.

Recombinant GST-ALK (30 ng/mL) was added to initiate the reaction.

The reaction proceeded for 15 minutes at 37°C.

Phosphorylated product was detected by adding Eu-N1–labeled PT66 antibody.

Incubation continued for 1 hour at 37°C, followed by the addition of an enhancement

solution.

Fluorescence was measured using a time-resolved fluorescence protocol.

IC50 values were calculated by plotting percent inhibition versus the log10 of the compound

concentration.

Cellular ALK Phosphorylation (Western Blot)
This method assesses the ability of CEP-28122 to inhibit ALK autophosphorylation within intact

cells.
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1. Treat ALK-positive cells with
CEP-28122 (various concentrations) for 2 hours

2. Lyse cells in FRAK lysis buffer

3. Determine protein concentration

4. Separate proteins by SDS-PAGE

5. Transfer proteins to a membrane

6. Block membrane to prevent
non-specific antibody binding

7. Incubate with primary antibodies
(anti-phospho-ALK and anti-total-ALK)

8. Incubate with HRP-conjugated
secondary antibodies

9. Detect signal using
chemiluminescence

Click to download full resolution via product page

Caption: Western blot workflow for cellular ALK phosphorylation.
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Protocol Details:

ALK-positive cells (e.g., Sup-M2, Karpas-299) were treated with CEP-28122 at indicated

concentrations for 2 hours.

Following treatment, cells were lysed in FRAK lysis buffer (10 mmol/L Tris, pH 7.5, 1% Triton

X-100, 50 mmol/L sodium chloride, 20 mmol/L sodium fluoride, 2 mmol/L sodium

pyrophosphate, 0.1% BSA, plus freshly prepared protease and phosphatase inhibitors).

Protein concentrations of the lysates were determined.

Equal amounts of protein were separated by SDS-PAGE.

Proteins were transferred to a membrane (e.g., PVDF).

The membrane was blocked to prevent non-specific antibody binding.

The membrane was incubated with primary antibodies specific for phosphorylated ALK (e.g.,

phospho-NPM-ALK Tyr664) and total ALK.

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The signal was detected using a chemiluminescent substrate.

Cell Viability Assay
This assay measures the effect of CEP-28122 on the viability of cancer cell lines.

Protocol Details:

Cells were seeded in 96-well plates and allowed to attach overnight.

The following day, cells were treated with a range of concentrations of CEP-28122.

After a 72-hour incubation period, a cell viability reagent (e.g., CellTiter-Glo) was added to

each well.
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The luminescent signal, which is proportional to the amount of ATP and thus the number of

viable cells, was measured using a plate reader.

IC50 values were determined from the dose-response curves.

Mouse Xenograft Model
This in vivo model evaluates the antitumor efficacy of CEP-28122.

Protocol Details:

Human tumor cells (e.g., Sup-M2, NCI-H2228) were implanted subcutaneously into

immunodeficient mice (e.g., SCID or nu/nu mice).

When tumors reached a predetermined size, mice were randomized into vehicle control and

treatment groups.

CEP-28122 was administered orally, typically twice daily, at specified doses.

Tumor volumes were measured regularly (e.g., twice a week) using calipers.

Body weight and general health of the mice were monitored.

At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g.,

western blotting for phospho-ALK).

Potential Resistance Mechanisms
While specific resistance mechanisms to CEP-28122 have not been extensively reported in the

public domain, resistance to ALK inhibitors, in general, is a known clinical challenge. Potential

mechanisms of resistance could include:

Secondary Mutations: Acquisition of mutations in the ALK kinase domain that interfere with

drug binding.

ALK Gene Amplification: Increased copy number of the ALK fusion gene, leading to higher

levels of the target protein.
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Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that

can drive cell growth and survival independently of ALK.

Further research is necessary to elucidate the specific resistance profile of CEP-28122.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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